molecular formula C10H15ClN2O B3432181 N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride CAS No. 97454-51-8

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

Cat. No.: B3432181
CAS No.: 97454-51-8
M. Wt: 214.69 g/mol
InChI Key: BXMDUIBLLVOTEM-UHFFFAOYSA-N
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Description

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride (CAS: 97454-51-8) is a substituted acetamide derivative with a phenyl group, methylamino side chain, and methyl substituent on the nitrogen atom. This compound is primarily used in research settings, as indicated by its availability through Santa Cruz Biotechnology (SCBT) under catalog number sc-338282 . Its molecular structure (Fig. 1) features a central acetamide backbone modified with aromatic and aliphatic substituents, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-methyl-2-(methylamino)-N-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h3-7,11H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMDUIBLLVOTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90913913
Record name N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID90913913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97454-51-8
Record name N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97454-51-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride typically involves the reaction of N-methyl-2-methylamino-N-phenyl-acetamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted acetamide compounds .

Scientific Research Applications

Neuropharmacology

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride has garnered interest for its potential neuropharmacological effects. Preliminary studies suggest that it may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial for mood regulation and reward pathways.

Case Study:
A study assessed the binding affinity of this compound to various neurotransmitter receptors, indicating significant interactions that could lead to mood-enhancing effects. Further research is necessary to quantify these interactions and explore therapeutic potential in treating psychiatric disorders.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Biochemical Assays

The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity allows researchers to investigate various biochemical processes, contributing to a deeper understanding of cellular functions .

Chemical Reagent

In organic chemistry, this compound serves as a reagent for synthesizing other compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions .

Mechanism of Action

The mechanism of action of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted acetamides, many of which exhibit diverse biological activities or serve as intermediates in pharmaceutical synthesis. Below is a detailed comparison with key analogues:

Structural Analogues and Their Properties

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name Molecular Formula Key Substituents Applications/Differences Source
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride C₁₁H₁₆ClN₂O Phenyl, methylamino, N-methyl Research chemical; structural simplicity compared to bulkier analogues
N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride C₁₂H₂₄ClN₂O Cyclohexyl, ethyl, methylamino Likely higher lipophilicity due to cyclohexyl group; potential for CNS targeting
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride (Lidocaine Impurity K) C₁₂H₁₇ClN₂O 2,6-Dimethylphenyl, ethylmethylamino Pharmaceutical impurity; shares local anesthetic structural motifs
N-(3-Ethynylphenyl)-2-(methylamino)acetamide hydrochloride C₁₁H₁₃ClN₂O Ethynylphenyl, methylamino Enhanced reactivity due to ethynyl group; potential for click chemistry applications
2-(Methylamino)-2-phenylacetic acid hydrochloride C₉H₁₂ClNO₂ Phenyl, methylamino, carboxylic acid Acidic functional group; differs in pharmacokinetics (e.g., solubility)

Pharmacological and Functional Insights

  • Hypoglycemic Activity: While direct data on the target compound is absent, related acetamides (e.g., those in Fig.
  • Local Anesthetic Analogues: Lidocaine Impurity K () highlights the role of dimethylphenyl and ethylmethylamino groups in sodium channel modulation, a feature absent in the target compound due to its simpler N-phenyl substitution .
  • Reactivity and Synthesis: Compounds like N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride () leverage alkyne groups for synthetic versatility, whereas the target compound’s phenyl group may prioritize aromatic interactions in drug-receptor binding .

Key Differences and Research Implications

Substituent Impact : The phenyl group in the target compound provides aromatic stability but limits steric bulk compared to cyclohexyl or ethynylphenyl groups in analogues.

Functional Versatility : Unlike carboxylic acid derivatives (), the target’s amide backbone may favor protease resistance and metabolic stability .

Biological Activity

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride, also known as N-methyl-2-(2-(methylamino)phenyl)acetamide, is a compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

  • Molecular Formula : C10H15ClN2O
  • Molecular Weight : 214.69 g/mol
  • Functional Groups : The compound features an amide functional group, which is crucial for its biological interactions.

This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism involves binding to these targets, thereby modulating their activity and influencing biochemical pathways. This modulation is significant for its potential applications in medicinal chemistry and biochemistry.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

  • Enzyme Interactions : It has been utilized in biochemical assays to study enzyme interactions, suggesting a role in elucidating metabolic pathways.
  • Therapeutic Potential : The compound has been investigated for its potential therapeutic effects, particularly in relation to cancer treatments and other diseases. Its structure allows it to act on specific molecular targets relevant to disease mechanisms.

Antitumor Activity

A study focused on the structure-activity relationship (SAR) of various derivatives revealed that modifications to the phenyl ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions demonstrated potent inhibitory effects on tumor growth, indicating that this compound could be a lead compound in developing antitumor agents .

Enzyme Modulation Studies

In biochemical assays, this compound was shown to significantly modulate the activity of certain enzymes involved in metabolic pathways. This modulation is essential for understanding its role in drug development and therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
N,N-DimethylacetamideC₆H₁₃N₁OCommon solvent and reagent in organic synthesis
N-MethylacetamideC₅H₁₃N₁OUsed as a solvent; less potent than the target compound
2-Amino-N-(4-methoxyphenyl)acetamideC₉H₁₃N₁O₂Exhibits analgesic properties; different substituents

The unique combination of methyl and phenyl groups in this compound distinguishes it from other similar compounds, contributing to its specific biological activities and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride
Reactant of Route 2
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N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

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